

A Technical Guide to L-Idose-13C-1: Properties, Analysis, and Applications

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Compound of Interest

Compound Name: *L-Idose-13C-1*

Cat. No.: *B12402166*

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This technical guide provides a comprehensive overview of the physical and chemical properties of **L-Idose-13C-1**, a stable isotope-labeled monosaccharide. It is intended for researchers, scientists, and professionals in the field of drug development and metabolic research. This document details experimental protocols for its characterization and illustrates key analytical workflows.

Core Physical and Chemical Properties

L-Idose-13C-1 is an isotopologue of the rare sugar L-Idose, where the carbon atom at the C-1 position is replaced with a ^{13}C isotope. This labeling provides a powerful tool for tracing metabolic pathways and quantifying molecular dynamics.

Property	Value	Source
Molecular Formula	C ₅ ¹³ CH ₁₂ O ₆	[1][2]
Molecular Weight	181.15 g/mol	[1][3]
IUPAC Name	(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(1- ¹³ C)hexanal	[1]
Appearance	White solid (unlabeled)	
Boiling Point (unlabeled L-Idose)	527.10 °C	
Density (unlabeled L-Idose)	1.581 g/cm ³	
InChI	InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i1+1	
InChI Key	GZCGUPFRVQAUUE-SMXXRVYQBSA-N	
Canonical SMILES	C(C(C(C(C(C=O)O)O)O)O)O	
Isomeric SMILES	C(--INVALID-LINK--O)O)O">C@@HO)O	
Storage	2-8°C Refrigerator	

Biological Significance and Applications

L-Idose is a C-5 epimer of D-glucose. While not abundant in nature, its derivative, iduronic acid, is a crucial component of glycosaminoglycans like dermatan sulfate and heparan sulfate. **L-Idose-13C-1** serves as a valuable tracer in metabolic studies. It is a substrate for aldose reductase, making it a useful tool for studying this enzyme's activity, which is implicated in diabetic complications. The ¹³C label allows for the tracking of its metabolic fate through various pathways using techniques like mass spectrometry and NMR spectroscopy.

Experimental Protocols

Detailed methodologies for the characterization of **L-Idose-13C-1** are crucial for its effective use in research. The following are generalized protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation and purity assessment of **L-Idose-13C-1**. The ^{13}C label at the C-1 position provides a distinct and enhanced signal.

Objective: To confirm the position of the ^{13}C label and determine the anomeric ratio (α vs. β).

Methodology:

- Sample Preparation: Dissolve a precise amount of **L-Idose-13C-1** in a suitable deuterated solvent, such as deuterium oxide (D_2O).
- ^1H NMR Spectroscopy:
 - Acquire a one-dimensional proton NMR spectrum to observe the overall proton environment.
 - The anomeric protons (H-1) will appear as distinct signals for the α and β anomers, typically in the downfield region.
- ^{13}C NMR Spectroscopy:
 - Acquire a one-dimensional carbon NMR spectrum. Due to the ^{13}C enrichment at the C-1 position, the signal for this carbon will be significantly enhanced.
 - The chemical shift of the ^{13}C -1 signal is characteristic of the anomeric configuration. For **L-Idose-13C-1**, the α -anomer resonates at approximately 92.8 ppm, while the β -anomer appears around 96.5 ppm.
- 2D NMR Spectroscopy (HSQC/HMBC):
 - Perform Heteronuclear Single Quantum Coherence (HSQC) experiments to establish direct correlations between protons and their attached carbons. This will definitively link

the anomeric proton signals to the ^{13}C -1 signal.

- Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to confirm long-range couplings and further verify the structure.
- Data Analysis: Integrate the signals for the anomeric protons in the ^1H NMR spectrum or the anomeric carbons in the ^{13}C NMR spectrum to determine the ratio of the α and β anomers in solution.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of **L-Idose- ^{13}C -1**.

Objective: To verify the incorporation of the ^{13}C isotope and assess the isotopic purity.

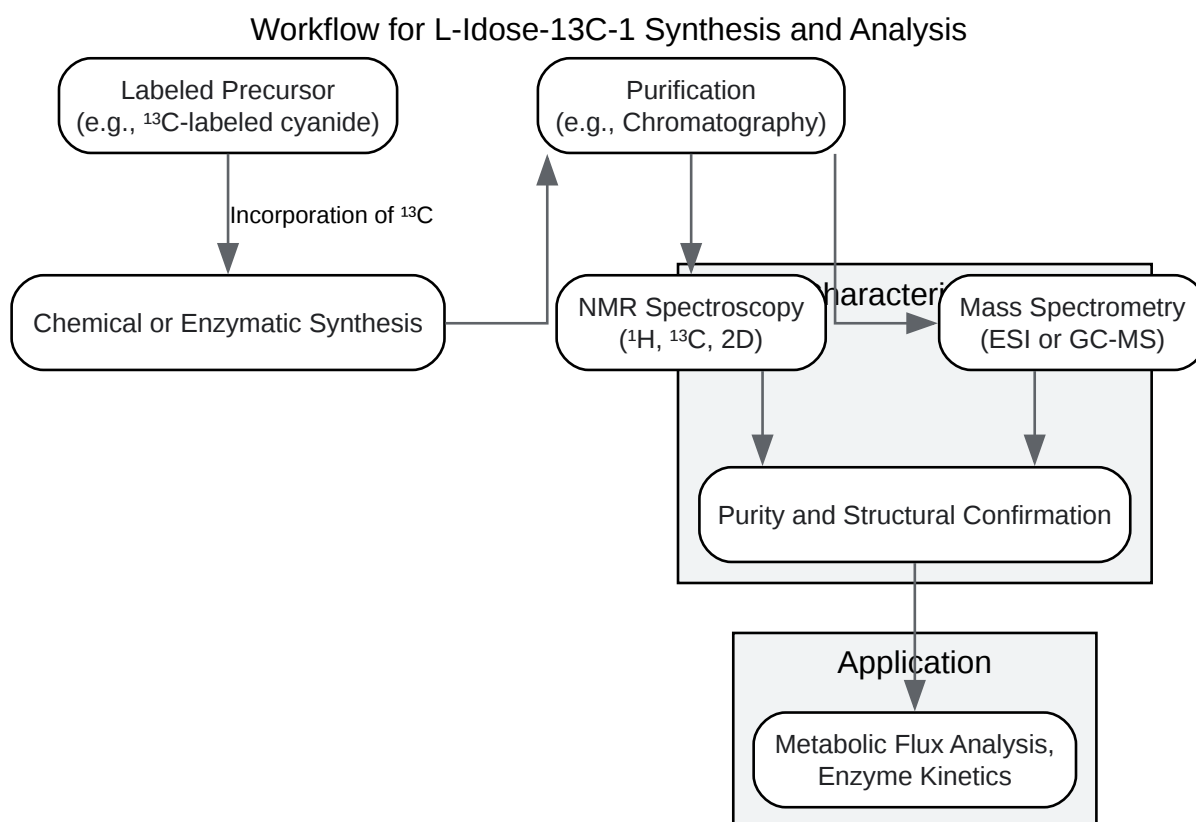
Methodology:

- Sample Preparation: Prepare a dilute solution of **L-Idose- ^{13}C -1** in a suitable solvent, such as methanol or water.
- Ionization:
 - Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like sugars. It typically produces protonated molecules $[\text{M}+\text{H}]^+$ or adducts with other cations (e.g., $[\text{M}+\text{Na}]^+$).
 - Gas Chromatography-Mass Spectrometry (GC-MS): This requires derivatization of the sugar to make it volatile. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- Mass Analysis:
 - Acquire the mass spectrum in full scan mode.
 - For **L-Idose- ^{13}C -1**, the molecular ion peak will be shifted by +1 mass unit compared to the unlabeled L-Idose. The expected monoisotopic mass of the protonated molecule $[\text{M}+\text{H}]^+$ is approximately 182.066 g/mol .

- Data Analysis:
 - Examine the isotopic distribution of the molecular ion peak. A high isotopic purity will be indicated by a dominant peak at M+1 and a very low intensity peak at M (corresponding to any unlabeled compound). The isotopic purity of **L-Idose-13C-1** preparations typically exceeds 98%.
 - Fragmentation patterns, especially in GC-MS, can provide further structural confirmation.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of **L-Idose-13C-1**.



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Caption: A diagram illustrating the synthesis and characterization workflow for **L-Idose-13C-1**.

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